Diethyltoluamide

Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992)

N,N-diethyl-m-toluamide is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of m-toluic acid with the nitrogen of diethylamine. First developed by the U.S. Army in 1946 for use by military personnel in insect-infested areas, it is the most widely used insect repellent worldwide. It has a role as an insect repellent, an environmental contaminant and a xenobiotic. It is a monocarboxylic acid amide and a member of benzamides. It is functionally related to a m-toluic acid.

Diethyltoluamide (DEET) is the common active ingredient in many insect repellent products. It is widely used to repel biting pests such as mosquitoes and ticks. Every year, DEET formulations are used to protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and/or tick-borne illnesses like Lyme disease and Rocky Mountain spotted fever. And, despite concerns over excessive exposure to the chemical, appropriate usage of the chemical at the recommended dosages and routes of administration have generally proven to be safe - even when most DEET products are largely designed to be applied directly to human skin, where the exact mechanisms of actions in which DEET is capable of repelling insects and causing toxicity to humans is still not fully elucidated.

This compound has been reported in Penicillium with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parasitic infection.

This compound, abbreviated DEET, is a slightly yellow oil. It is the most common active ingredient in insect repellents. It is intended to be applied to the skin or to clothing, and provides protection against mosquitos, ticks, fleas, chiggers, and many other biting insects.

A compound used as a topical insect repellent that may cause irritation to eyes and mucous membranes, but not to the skin.

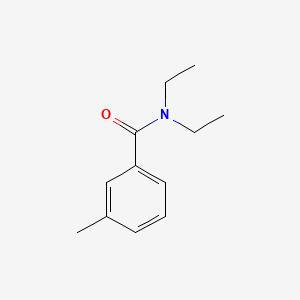

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021995 | |

| Record name | DEET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA] | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol | |

| Record name | SID56320635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless to amberlike liquid | |

CAS No. |

134-62-3 | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-m-toluamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyltoluamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyltoluamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyltoluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyltoluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-m-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLTOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB0C1XZV4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-49 °F (pour point) (NTP, 1992) | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Diethyltoluamide mechanism of action on insect olfactory receptors

An In-Depth Technical Guide on the Mechanism of Action of Diethyltoluamide (DEET) on Insect Olfactory Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-meta-toluamide (DEET) is the gold standard for insect repellents, exhibiting broad-spectrum efficacy against a wide range of arthropods. For decades, its precise mechanism of action on the insect olfactory system has been a subject of intense investigation and debate. This technical guide synthesizes current research to provide an in-depth overview of how DEET interacts with insect olfactory receptors (ORs) at the molecular level. We will explore the primary competing hypotheses, present quantitative data from key studies, detail essential experimental protocols, and visualize the complex signaling and logical relationships involved.

The Insect Olfactory System: A Primer

To understand DEET's mechanism of action, it is crucial to first understand the basics of insect olfaction. Insects detect volatile chemical cues using olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla, located primarily on the antennae and maxillary palps[1][2]. The detection of general odorants is primarily mediated by the Odorant Receptor (OR) family.

Insect ORs are a unique class of ligand-gated ion channels that function as heteromeric complexes[3][4][5]. Each complex is typically composed of a variable, odorant-binding OR subunit (ORx) that confers ligand specificity, and a highly conserved co-receptor known as Orco (Olfactory Receptor Co-receptor)[6][7][8]. Upon binding of an odorant to the ORx subunit, the entire ORx-Orco complex undergoes a conformational change, opening a non-selective cation channel and leading to the depolarization of the OSN[2][9]. This electrical signal is then transmitted to higher brain centers, such as the antennal lobe, for processing[10].

Core Mechanisms of DEET's Olfactory Action

The prevailing evidence suggests that DEET does not have a single, simple mechanism of action but rather interacts with the olfactory system in a complex and multi-modal manner. The requirement of the Orco co-receptor for DEET's vapor-phase repellency is a consistent finding across multiple studies and species, firmly establishing the ORx-Orco complex as a primary molecular target[6][8][11][12][13]. The main hypotheses for DEET's action are not mutually exclusive and can be broadly categorized as follows.

The "Confusant" or "Scrambler" Hypothesis

This model posits that DEET's primary role is not to act as a conventional repellent that insects actively avoid on its own, but to modulate the activity of various ORs in the presence of host odors[7][11]. By altering the normal pattern of OSN activation, DEET effectively "scrambles" the chemical signature of an attractive host, making it difficult for the insect to recognize and locate the source[7][14].

Evidence for this hypothesis comes from studies showing that DEET's effect is highly dependent on the specific OR, the odor ligand, and its concentration[14]. For example, in Drosophila melanogaster, DEET was shown to modulate the activity of the Or59b/Orco receptor complex. While the odorant 1-octen-3-ol normally inhibits this receptor's activity, the co-application of DEET reverses this effect, turning inhibition into activation[14][15]. This scrambling of the expected neural code could confuse the insect and disrupt host-seeking behavior.

The "Smell and Avoid" (Direct Activation) Hypothesis

In contrast to the confusant model, the "smell and avoid" hypothesis proposes that DEET is directly detected by specific ORs that are tuned to recognize it as a noxious substance, thereby activating a dedicated neural circuit that mediates avoidance behavior[11][15].

Support for this mechanism comes from studies in Culex quinquefasciatus mosquitoes, where a specific receptor, CquiOr136, was identified as being directly and sensitively activated by DEET[15][16]. When this receptor was expressed in Xenopus oocytes, it conferred a robust response to DEET. This suggests that for some species, DEET acts as a true repellent, activating a labeled-line pathway for aversion. The fact that CquiOr136 does not have clear orthologs in other DEET-sensitive insects suggests that different species may have evolved distinct receptors for DEET detection[15].

Inhibition of Odorant-Evoked Responses

There is also substantial evidence that DEET can function by inhibiting the responses of OSNs to attractive host cues[6][12]. Early studies noted that DEET inhibits the electrophysiological activity of lactic acid-sensitive neurons in Aedes aegypti[12]. Further work using heterologous expression systems confirmed that DEET can inhibit odor-evoked currents in a variety of insect ORs in a dose-dependent manner[12]. This "masking" effect would render the insect "blind" to the chemical cues that signify a host, thus preventing attraction.

Structural Basis of DEET-Receptor Interaction

Recent advances in cryo-electron microscopy have provided unprecedented insight into how DEET interacts with an insect OR at the atomic level. The structure of DEET in complex with the broadly-tuned receptor MhOR5 from the bristletail Machilis hrabei revealed that DEET binds within a simple, hydrophobic pocket located in the transmembrane domain of each receptor subunit[17]. The interaction is mediated by distributed hydrophobic forces rather than highly specific polar contacts, which may explain the promiscuous ability of DEET to interact with a wide variety of ORs across different insect species. This structural information supports a model where DEET can directly interact with the ORx subunit and provides a template for the structure-based design of novel repellents[17][18].

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on DEET's interaction with insect olfactory receptors and its repellent efficacy.

Table 1: Effects of DEET on Specific Insect Olfactory Receptors

| Receptor (Species) | Ligand(s) | DEET Concentration | Observed Effect | Reference(s) |

| Or59b/Orco (D. melanogaster) | 1-octen-3-ol | Undiluted | Modulates odor response (reverses inhibition) | [14][15] |

| AgOR2/Orco (A. gambiae) | Indole | 30 µM - 1 mM | Inhibition (12-91%) of odor-evoked currents | [19] |

| AgOR8/Orco (A. gambiae) | 1-octen-3-ol | 30 µM - 1 mM | Inhibition (12-91%) of odor-evoked currents | [19] |

| GPROR8/GPROR7 (A. gambiae) | 1-octen-3-ol | Not specified | Inhibition of odor-evoked currents | [12] |

| AaOR2/Orco (A. aegypti) | DEET alone | Not specified | Activation | [15] |

| AaOR8/Orco (A. aegypti) | 1-octen-3-ol | Not specified | Inhibition of odor-evoked currents | [15] |

| CquiOr136/Orco (C. quinquefasciatus) | DEET alone | Not specified | Activation | [15][16] |

| AgamOBP1 (A. gambiae) | DEET | 31.3 µM (Kd) | Binding | [20] |

Table 2: Quantitative Behavioral Repellency of DEET

| Insect Species | Assay Type | DEET Concentration | Repellency Metric / Protection Time | Reference(s) |

| Aedes aegypti | Y-tube Olfactometer | 25% | >4 hours of significant repellency | [21] |

| Aedes albopictus | Y-tube Olfactometer | 25% | >4 hours of significant repellency | [21] |

| Aedes albopictus | Laboratory Arm-in-Cage | 24% | >6 hours with >90% repellency | [22] |

| Drosophila melanogaster | Food-baited trap | 10% | Repels wild-type flies, but not orco mutants | [11] |

Key Experimental Protocols

The elucidation of DEET's mechanism of action has relied on several key electrophysiological and imaging techniques.

Single Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique used to measure the activity of individual OSNs within a sensillum in response to odor stimuli.

Methodology:

-

Immobilization: The insect (e.g., mosquito or fruit fly) is immobilized in a pipette tip or on a slide with wax or putty, leaving the antennae exposed and accessible.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is inserted elsewhere in the body, often the eye.

-

Odor Delivery: A continuous stream of charcoal-filtered, humidified air is directed over the antenna. Odor stimuli, including DEET and other odorants, are prepared by applying a known amount onto a filter paper strip inside a Pasteur pipette. A puff of air from a stimulus controller injects the odor into the continuous airstream for a precise duration (e.g., 1 second)[14][23].

-

Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software. The spike frequency before, during, and after the stimulus is calculated to determine if the odorant is excitatory, inhibitory, or has no effect[23][24]. For DEET modulation experiments, DEET and a target odorant are applied from the same pipette[14].

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

TEVC allows for the functional characterization of ORs in a heterologous expression system, providing a controlled environment to study receptor-ligand interactions.

Methodology:

-

cRNA Preparation: The DNA encoding the ORx and Orco subunits is transcribed into complementary RNA (cRNA) in vitro.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus frog and treated with collagenase to remove the follicular cell layer. A precise amount of the ORx and Orco cRNA mixture is microinjected into each oocyte[25][26]. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

Recording: An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Ringer's buffer). Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte[27]. The membrane potential is "clamped" at a holding potential (e.g., -70 mV).

-

Ligand Application: Solutions containing odorants and/or DEET are perfused over the oocyte. If the ligand activates the expressed ORx-Orco channel, an inward current of ions will be generated. The voltage clamp amplifier injects an equal and opposite current to maintain the holding potential. This injected current is measured and represents the receptor's response[12][25]. Dose-response curves can be generated by applying a range of ligand concentrations.

In Vivo Calcium Imaging

This technique uses genetically encoded calcium indicators (GECIs), such as GCaMP, to visualize the activity of large populations of neurons simultaneously.

Methodology:

-

Transgenesis: A transgenic insect line is created that expresses a GECI (e.g., GCaMP6s) under the control of a specific promoter, such as the Orco promoter, to target all OR-expressing neurons[5][28].

-

Animal Preparation: The insect is immobilized, and a small "window" of cuticle on the antenna may be removed or the antenna can be imaged through the translucent cuticle to provide optical access to the OSNs[5][10].

-

Imaging and Stimulation: The preparation is mounted on a fluorescence microscope. Odor stimuli, including DEET, are delivered as described for SSR. As neurons become active, intracellular calcium levels rise, causing the GECI to fluoresce. This change in fluorescence is captured by a sensitive camera[29][30].

-

Data Analysis: The change in fluorescence intensity (ΔF/F) in specific regions of interest (corresponding to individual neurons or glomeruli in the antennal lobe) is calculated over time. This provides a spatiotemporal map of neural activity in response to different odors, revealing which neurons are activated or inhibited by DEET[10][28].

Visualizations: Pathways and Workflows

References

- 1. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. slunik.slu.se [slunik.slu.se]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 6. [PDF] Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET | Semantic Scholar [semanticscholar.org]

- 7. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemconnections.org [chemconnections.org]

- 13. Multiple channels of DEET repellency in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The structural basis of odorant recognition in insect olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Why DEET Keeps Mosquitos and Other Insects at Bay - Chemical agent DEET disorients insects by scrambling their odor receptor apparatus [chemeurope.com]

- 19. researchgate.net [researchgate.net]

- 20. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 28. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simultaneous recording of spikes and calcium signals in odor-evoked responses of Drosophila antennal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Calcium Imaging of Neural Activity in the Olfactory System of Drosophila | Springer Nature Experiments [experiments.springernature.com]

The Enduring Shield: A Technical Guide to the History and Development of DEET

Introduction

N,N-Diethyl-meta-toluamide (DEET) remains the gold standard in insect repellents, a testament to its broad-spectrum efficacy and decades of extensive scientific scrutiny. Developed in the mid-20th century, its journey from a military exigency to a global public health tool is a compelling narrative of targeted chemical synthesis, rigorous biological testing, and advancing neuroethological understanding. This technical guide provides an in-depth exploration of the history, development, efficacy, and molecular mechanisms of DEET for researchers, scientists, and drug development professionals.

Historical Development and Synthesis

A Military Imperative

The impetus for the development of a powerful, long-lasting insect repellent emerged from the harsh realities of jungle warfare during World War II.[1] U.S. soldiers operating in insect-infested regions suffered significant casualties from vector-borne diseases, creating an urgent need for effective personal protection. In response, the United States Department of Agriculture (USDA) initiated a large-scale screening program in 1942, evaluating thousands of chemical compounds for their repellent properties.[2]

This effort culminated in 1944 with the synthesis of N,N-Diethyl-meta-toluamide by Samuel Gertler of the USDA.[1][3] Originally tested as an agricultural pesticide, its potential as a personal protectant was quickly recognized.[1] Following its formal patenting in 1946, DEET was adopted by the U.S. Army for military use.[4][5] It was not until 1957 that DEET was registered for civilian use, and it has since become one of the most widely applied insect repellents globally.[1][4]

Chemical Synthesis of DEET

The primary industrial synthesis of DEET is a two-step process based on the Schotten-Baumann reaction. This method remains highly efficient and is scalable for mass production.

Step 1: Acyl Chloride Formation The synthesis begins with the conversion of m-toluic acid (3-methylbenzoic acid) to its more reactive acyl chloride derivative, m-toluoyl chloride. This is typically achieved by reacting m-toluic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][6] The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Step 2: Amidation The resulting m-toluoyl chloride is then reacted with diethylamine. In this nucleophilic acyl substitution reaction, the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide, DEET. An aqueous base, such as sodium hydroxide (NaOH), is typically used to neutralize the HCl byproduct.[2][6]

Step 3: Purification The crude DEET is purified through a series of extraction and washing steps. The reaction mixture is typically extracted with a solvent like diethyl ether or dichloromethane. The organic layer is then washed sequentially with dilute acid (e.g., HCl) to remove any unreacted diethylamine, and a base (e.g., NaOH) to remove any remaining m-toluic acid. After washing with a brine solution and drying over an anhydrous salt (e.g., sodium sulfate), the solvent is removed via rotary evaporation to yield the final product, a slightly yellow, viscous liquid.[5][7]

Efficacy and Performance Data

The efficacy of DEET is primarily dependent on its concentration, though this relationship plateaus at approximately 50%, with higher concentrations offering little additional increase in protection duration.[4] The tables below summarize the complete protection time (CPT) of various DEET concentrations against key arthropod vectors.

Table 1: DEET Efficacy (Complete Protection Time) Against Mosquito Species

| DEET Concentration | Aedes spp. (e.g., aegypti, albopictus) | Anopheles spp. (Malaria vector) | Culex spp. (West Nile vector) |

| 4.75% - 5% | ~1.5 hours[4] | ~1-2 hours | ~1.5-2 hours |

| 6.65% - 10% | ~2 - 3 hours[3][4] | ~2-4 hours | ~2-4 hours |

| 20% - 25% | ~4 - 8 hours[4] | ~4 - 10 hours | ~5 - 10 hours |

| 30% | Up to 8 hours[3] | Up to 10 hours | Up to 10 hours |

| 50% | Up to 10 hours[3] | Up to 10 hours | Up to 10 hours |

Data compiled from multiple studies; protection times are averages and can be influenced by factors such as perspiration, ambient temperature, and mosquito species.

Table 2: Comparative Efficacy of DEET and Other Common Repellents

| Active Ingredient | Concentration | Mean Protection Time (Mosquitoes) |

| DEET | 23.8% | ~5 hours (301.5 minutes) |

| DEET | 6.65% | ~2 hours (112 minutes) |

| Picaridin | 20% | ~4-8 hours (Comparable to 20% DEET) |

| IR3535 | 20% | ~4-6 hours |

| Oil of Lemon Eucalyptus (PMD) | 30% | ~5-6 hours |

| Soybean Oil | 2% | ~1.5 hours (94.6 minutes) |

Source: Data adapted from studies published in The New England Journal of Medicine and other peer-reviewed literature.

Experimental Protocols for Efficacy Testing

Standardized protocols are critical for generating comparable and reliable repellent efficacy data. The "arm-in-cage" test is the predominant laboratory method for evaluating topical repellents.

Arm-in-Cage Test Protocol (Modified from WHO/EPA Guidelines)

This laboratory-based bioassay measures the Complete Protection Time (CPT), defined as the time from repellent application until the first confirmed bite.

1. Subject Recruitment and Preparation:

-

A panel of human volunteers (typically 5-10) is recruited after providing informed consent.

-

Subjects must refrain from using scented soaps, lotions, or perfumes prior to testing.

-

A defined area of skin on the forearm (e.g., 600 cm²) is marked for repellent application.

2. Repellent Application:

-

The test repellent is applied evenly over the marked area at a standardized rate (e.g., 1.0 mL per 600 cm²).

-

A control arm is treated with a solvent blank (e.g., ethanol). A positive control, typically a 20% DEET solution, is also used for comparison.

3. Mosquito Exposure:

-

Test cages (e.g., 40x40x40 cm) containing a standardized number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti) are used.

-

At set intervals (e.g., every 30 minutes) post-application, the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).

4. Data Collection and Endpoint:

-

The number of mosquito landings and probes (attempts to bite) are recorded during each exposure period.

-

The test is terminated for a given subject upon the first confirmed bite , which is defined as one bite followed by a second bite within the same or the next exposure period.

-

The time elapsed from application to the first confirmed bite is recorded as the CPT.

Molecular Mechanism of Action

DEET's repellent effect is not mediated by a single mechanism but is a multi-modal process involving both long-range (olfactory) and short-range (contact/gustatory) chemosensory pathways. This dual action is key to its robust and broad-spectrum efficacy.

Olfactory (Volatile) Repellency

At a distance, DEET disrupts a mosquito's ability to locate a host by targeting its olfactory system. Two primary hypotheses, which are not mutually exclusive, describe this action:

-

Odor Masking/Inhibition: DEET inhibits the function of specific Odorant Receptors (ORs) that detect key attractants in human scent, such as lactic acid and 1-octen-3-ol. ORs form a heteromeric complex with a highly conserved co-receptor, Orco . DEET has been shown to modulate the OR-Orco complex, reducing the odor-evoked electrical signals from olfactory sensory neurons and effectively rendering the host "invisible" to the mosquito.[4]

-

Direct Activation ("Smell and Avoid"): Some studies have shown that DEET directly activates specific olfactory receptors, acting as a noxious odorant that triggers an innate avoidance response. For example, the receptor CquiOR136 in Culex quinquefasciatus is directly activated by DEET, driving repellent behavior.[8]

Contact (Gustatory) Repellency

When a mosquito lands on a DEET-treated surface, a second, Orco-independent repellent mechanism is engaged. This contact chemorepellency is mediated by Gustatory Receptors (GRs) located on the insect's tarsi (feet) and labella (mouthparts).

-

Bitter Taste Activation: DEET activates bitter-sensitive gustatory receptor neurons (GRNs).[3] This interaction is perceived as a noxious taste, functioning as a powerful anti-feedant that deters the mosquito from biting, even after it has landed on the host. This pathway is crucial, as it provides a final layer of protection and explains why mosquitoes lacking the Orco co-receptor are still repelled upon contact with DEET.[9]

Over 75 years since its discovery, DEET continues to be a cornerstone of personal protection against vector-borne diseases. Its development, born from military necessity, has provided a tool with a remarkable safety profile and robust efficacy. Modern molecular techniques have illuminated its sophisticated, multi-modal mechanism of action, which targets both olfactory and gustatory pathways to prevent host-seeking and feeding. A thorough understanding of its history, synthesis, standardized testing protocols, and complex neurobiological interactions is essential for the ongoing development of next-generation repellents that may one day meet or exceed the enduring standard set by DEET.

References

- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 2. scribd.com [scribd.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 5. scribd.com [scribd.com]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.winthrop.edu [chem.winthrop.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

N,N-Diethyl-m-toluamide (DEET): A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-m-toluamide, commonly known as DEET, is a highly effective and widely used insect repellent. This technical guide provides an in-depth overview of its chemical properties and principal synthesis pathways, offering valuable information for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties of N,N-Diethyl-m-toluamide

DEET is a colorless to light yellow liquid with a faint, characteristic odor.[1][2][3] It is a stable compound under normal conditions but is sensitive to prolonged exposure to moisture and can hydrolyze slowly in water.[2][4] DEET is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4]

The key physicochemical properties of DEET are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molar Mass | 191.27 g/mol [1] |

| Melting Point | -45 °C[2][5] |

| Boiling Point | 285–290 °C at 760 mmHg[1] |

| 111 °C at 1 mmHg[2][3] | |

| Density | 0.998 g/mL at 20 °C[2][3] |

| Water Solubility | Approximately 10 g/L[1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, isopropanol, chloroform, and benzene[6] |

| Vapor Pressure | 0.0075 mmHg at 25 °C[3] |

| Refractive Index (n20/D) | 1.523[2][3] |

Synthesis Pathways of N,N-Diethyl-m-toluamide

The most prevalent and industrially significant method for synthesizing DEET involves a two-step process starting from m-toluic acid. This pathway is favored for its efficiency and scalability.

Primary Synthesis Pathway: Acyl Chloride Formation and Amination

This synthesis route proceeds via the formation of an acyl chloride intermediate, which is subsequently reacted with diethylamine.

Step 1: Formation of m-Toluoyl Chloride

The first step involves the conversion of m-toluic acid to its more reactive acid chloride derivative, m-toluoyl chloride. This is typically achieved by reacting m-toluic acid with a chlorinating agent. Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[7]

Step 2: Reaction with Diethylamine

The resulting m-toluoyl chloride is then reacted with diethylamine to form N,N-Diethyl-m-toluamide. This is a nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.[3] The HCl byproduct is typically neutralized by using an excess of diethylamine or by adding a base such as sodium hydroxide.

Below is a diagram illustrating this primary synthesis pathway.

Caption: Primary synthesis of DEET from m-toluic acid.

Alternative Synthesis Pathway: Activation with 1,1'-Carbonyldiimidazole

An alternative method for the synthesis of DEET involves the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent for the m-toluic acid.[8] This approach avoids the use of harsh chlorinating agents.

In this one-pot synthesis, m-toluic acid is first reacted with CDI to form an activated intermediate, 1-(m-toluoyl)imidazole. This intermediate then readily reacts with diethylamine to yield DEET.[8] The byproducts of this reaction are imidazole and carbon dioxide, which are generally easier to handle and remove than the byproducts of the acyl chloride route.

The logical workflow for this alternative synthesis is depicted below.

Caption: Alternative DEET synthesis using CDI.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of DEET in a laboratory setting. Below are representative protocols for the primary synthesis pathway.

Protocol 1: Synthesis of N,N-Diethyl-m-toluamide via Acyl Chloride Intermediate

This protocol is adapted from established laboratory procedures.[1][7]

Materials:

-

m-Toluic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Diethylamine

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

-

Ice bath

Procedure:

Step 1: Preparation of m-Toluoyl Chloride

-

In a fume hood, place m-toluic acid into a dry round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of thionyl chloride to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[1]

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. This indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.

Step 2: Synthesis of N,N-Diethyl-m-toluamide

-

Prepare a solution of diethylamine in an appropriate solvent (e.g., diethyl ether) in a separate flask, and cool it in an ice bath.

-

Slowly add the crude m-toluoyl chloride from Step 1 to the cold diethylamine solution with vigorous stirring. An excess of diethylamine is used to neutralize the HCl formed during the reaction. Alternatively, an aqueous solution of sodium hydroxide can be used for neutralization.

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute acid (to remove excess diethylamine), water, and brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude DEET product.

-

The crude product can be further purified by vacuum distillation if necessary.

The following diagram outlines the general experimental workflow for the synthesis and purification of DEET.

Caption: General workflow for DEET synthesis.

References

- 1. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemconnections.org [chemconnections.org]

- 8. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

The Multi-Modal Maze: An In-depth Technical Guide to Diethyltoluamide's Disruption of Mosquito Host-Seeking Behavior

For Immediate Release

[CITY, STATE] – [Date] – For over six decades, N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard in insect repellents, a frontline defense against mosquito-borne illnesses. Despite its widespread use, the precise mechanisms by which DEET deters mosquitoes have been a subject of intense scientific inquiry and debate. This technical guide synthesizes current research to provide a comprehensive overview of DEET's multi-modal mode of action, detailing its effects on mosquito olfactory and gustatory systems, and the molecular targets involved. This document is intended for researchers, scientists, and drug development professionals working to develop the next generation of insect repellents.

Executive Summary

DEET's efficacy stems not from a single mechanism, but from a complex interplay of actions that disrupt a mosquito's ability to locate and feed on a host. It functions as both a spatial repellent, acting at a distance through the olfactory system, and a contact chemorepellent, deterring feeding upon physical touch via the gustatory system. The prevailing hypotheses for its olfactory action, the "smell and avoid" and the "confusant" theories, are not mutually exclusive and likely both contribute to its overall repellency. DEET's molecular targets are diverse, primarily involving Odorant Receptors (ORs) and Gustatory Receptors (GRs).

Olfactory Mode of Action: A Dual Strategy of Detection and Confusion

DEET's influence on the mosquito's sense of smell is a primary contributor to its repellent properties. Two major hypotheses, supported by extensive experimental evidence, explain its efficacy in the vapor phase.

The "Smell and Avoid" Hypothesis: Direct Detection and Aversion

This hypothesis posits that mosquitoes directly detect DEET as a noxious substance and actively avoid it.[1][2] Electrophysiological studies have identified specific olfactory receptor neurons (ORNs) that are activated by DEET.

A key discovery supporting this was the identification of the odorant receptor CquiOR136 in the Southern House Mosquito, Culex quinquefasciatus, which is activated by DEET and other repellents like picaridin and IR3535.[3] Knockdown of CquiOR136 expression resulted in a significant reduction in electroantennographic responses to DEET and a complete loss of repellent effect, strongly suggesting that direct activation of this receptor is necessary for repellency in this species.[3] Similarly, specific ORNs housed in short trichoid sensilla on the antennae of Culex quinquefasciatus have been shown to respond to DEET in a dose-dependent manner.[2][4][5]

The "Confusant" Hypothesis: Scrambling the Host Odor Code

Alternatively, the "confusant" or "jamming" hypothesis suggests that DEET interferes with the mosquito's ability to process attractive host odors.[1][6][7] It achieves this by modulating the activity of ORs tuned to host cues, such as lactic acid and 1-octen-3-ol.[1][2][8][9]

DEET can inhibit the response of certain ORs to their specific odor ligands.[1][10] For example, it has been shown to reduce the sensitivity of lactic acid-excited neurons.[1] This modulation scrambles the normal pattern of glomerular activation in the antennal lobe, effectively confusing the mosquito and disrupting its host-seeking navigation.[1][11]

It is important to note that some early reports of DEET inhibiting responses to 1-octen-3-ol were later attributed to a "fixative" effect, where DEET physically trapped the odorant molecules in the stimulus delivery device, rather than a direct neuronal inhibition.[2][4][5] However, the modulatory effects on other host odor receptors remain a significant aspect of its mechanism.

Molecular Targets in the Olfactory System

The primary molecular targets of DEET in the olfactory system are the Odorant Receptors (ORs).[1][6] The insect OR complex consists of a variable, odor-specific OR subunit and a highly conserved co-receptor, Orco (Odorant receptor co-receptor).[6] The necessity of the Orco co-receptor for DEET's olfactory repellency has been demonstrated in both Drosophila melanogaster and Aedes aegypti.[1]

While an initial hypothesis proposed the involvement of the Ionotropic Receptor 40a (Ir40a) as a key DEET sensor, subsequent research has largely refuted this, demonstrating that Ir40a mutant flies still avoid DEET and that Ir40a-expressing neurons do not respond physiologically to DEET.[12][13][14]

Gustatory and Contact Chemorepellency: A Last Line of Defense

Even if a mosquito bypasses the vapor-phase repellency of DEET and lands on a treated surface, a second line of defense is activated upon contact. DEET is a potent feeding deterrent, acting through the gustatory system.[15][16][17]

Mosquitoes and other insects can "taste" chemicals through gustatory receptor neurons (GRNs) located not only in their proboscis but also on their legs (tarsi).[1][16][17] Studies have shown that the tarsal segments of the legs are the primary mediators of DEET's contact chemorepellency in Aedes aegypti.[16][17]

DEET activates bitter-sensitive GRNs.[1][15] In Drosophila, this response requires a suite of gustatory receptors, including Gr32a, Gr33a, and Gr66a.[15][18] This activation of an aversive pathway effectively prevents the mosquito from initiating biting and feeding.

Quantitative Data on DEET's Mode of Action

The following tables summarize key quantitative data from various studies on the electrophysiological and behavioral responses to DEET.

| Species | Neuron/Receptor | DEET Concentration | Observed Effect | Reference |

| Culex quinquefasciatus | Antennal ORN in short trichoid sensillum | 1 µg | Threshold for dose-dependent excitatory response | [2] |

| Anopheles gambiae | AgOR2/AgOrco & AgOR8/AgOrco | 30 µM - 1 mM | Dose-dependent reversible inhibition (12-91%) of odorant-evoked currents | [10] |

| Drosophila melanogaster | GRNs responsive to aversive compounds | 0.02% | Elicited action potentials | [15][18] |

| Drosophila melanogaster | Behavioral Feeding Assay | <0.1% | Elicited aversive behavior | [15][18] |

Table 1: Electrophysiological and Behavioral Responses to DEET

| Receptor System | Key Molecular Players | Primary Location | Mode of Action |

| Olfactory | Odorant Receptors (ORs), Orco | Antennae, Maxillary Palps | Direct activation leading to avoidance ("Smell and Avoid"); Modulation of host-odor responses ("Confusant") |

| Gustatory | Gustatory Receptors (GRs), e.g., Gr32a, Gr33a, Gr66a in Drosophila | Tarsi (legs), Proboscis | Activation of bitter-sensitive neurons upon contact, leading to feeding deterrence |

Table 2: Summary of DEET's Molecular Targets and Mechanisms

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate DEET's mode of action.

Single Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual ORNs housed within a single olfactory sensillum.

-

Preparation: A mosquito is immobilized, and the antenna is exposed. A tungsten recording electrode is inserted into the base of a sensillum, while a reference electrode is inserted elsewhere, often the eye.

-

Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. Puffs of air carrying a known concentration of DEET or other odorants are injected into the main airstream.

-

Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the ORNs are amplified, filtered, and recorded. Spike frequencies are counted and compared between the baseline (air only) and stimulus periods.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This in-vitro system allows for the functional characterization of specific odorant receptors expressed in a heterologous system.

-

Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific OR and Orco subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.

-

Stimulus Application: DEET and other ligands are dissolved in the buffer and perfused over the oocyte for a set duration.

-

Data Analysis: The inward currents generated by the activation of the odorant receptor ion channels are recorded and measured. This allows for the characterization of dose-response relationships and the inhibitory or modulatory effects of DEET.[10]

Behavioral Assays

Various behavioral assays are employed to quantify the repellent effects of DEET.

-

Two-Choice Trap Assay: Used to assess olfactory avoidance. Flies or mosquitoes are released into a chamber with two traps. One trap is baited with an attractant (e.g., food odor) plus DEET, while the control trap contains the attractant alone. The distribution of insects in the traps after a set period indicates preference or avoidance.[19]

-

Feeding Assays: To test contact and gustatory repellency.

-

Binary Choice Feeding Assay: Insects are presented with two food sources (e.g., sucrose solution), one of which contains DEET. The amount of feeding from each source is measured.[15]

-

Membrane Feeding Assay: A blood meal is offered through an artificial membrane. The membrane is treated with DEET or a control solvent, and the number of mosquitoes that probe and feed is recorded.

-

Visualizing the Mechanisms of DEET

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in DEET's mode of action.

Figure 1: Competing and complementary olfactory pathways of DEET's mode of action.

Figure 2: The contact chemorepellent pathway of DEET via the gustatory system.

Figure 3: Workflow for Single Sensillum Recording (SSR) experiments.

Conclusion and Future Directions

The mode of action of DEET is a sophisticated, multi-pronged assault on the mosquito's sensory systems. It acts as both a spatial and contact repellent by targeting distinct olfactory and gustatory receptors. While significant progress has been made in identifying the molecular players and pathways involved, further research is needed to fully understand the nuances of its action across different mosquito species and under various conditions.

Future research should focus on:

-

Deorphanizing the specific ORs and GRs that are most sensitive to DEET in key disease vectors like Aedes aegypti and Anopheles gambiae.

-

Elucidating the precise structural basis of DEET's interaction with these receptors to inform the rational design of new, more effective, and safer repellents.

-

Investigating the potential for synergistic effects by combining compounds that target different aspects of this multi-modal system.

A deeper understanding of the intricate ways DEET disrupts mosquito host-seeking will undoubtedly pave the way for the development of novel vector control strategies that can help alleviate the global burden of mosquito-borne diseases.

References

- 1. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Mosquitoes smell and avoid the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mosquitoes smell and avoid the insect repellent DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DEET - Wikipedia [en.wikipedia.org]

- 8. DEET Technical Fact Sheet [npic.orst.edu]

- 9. news.mongabay.com [news.mongabay.com]

- 10. Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

- 14. IR40a neurons are not DEET detectors [muench.bio]

- 15. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aedes aegypti mosquitoes use their legs to sense DEET on contact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Avoiding DEET through insect gustatory receptors | Craig Montell Lab | UC Santa Barbara [labs.mcdb.ucsb.edu]

- 19. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of N,N-Diethyl-meta-toluamide (DEET) in Mammals

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diethyl-meta-toluamide (DEET) is the gold standard of topical insect repellents, widely utilized for preventing vector-borne diseases.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in mammals is critical for assessing its safety and for the development of new, optimized formulations. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolic pathways of DEET. Following topical or oral administration, DEET is rapidly absorbed and extensively distributed throughout the body without significant accumulation in any specific organ.[1][2] Metabolism occurs primarily in the liver via two main oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system: ring methyl oxidation and N-dealkylation.[3][4] The resulting metabolites are rapidly excreted, predominantly in the urine.[3][5] This document synthesizes quantitative data from key studies, details common experimental methodologies, and visualizes the core metabolic processes to serve as a comprehensive resource for the scientific community.

Absorption

The absorption of DEET is rapid and occurs primarily through dermal contact, though oral and inhalation routes also contribute to systemic exposure. The rate and extent of absorption are influenced by the species, formulation, application site, and dose.[6]

Dermal Absorption

Dermal uptake is the most common route of exposure in humans. Studies show that between 5.6% and 17% of a dermally applied dose is absorbed through human skin, with peak blood concentrations typically reached within one hour.[3][6][7] The formulation significantly impacts absorption; for instance, DEET in an ethanol solution shows higher skin permeation than technical grade DEET alone.[3]

In animal models, dermal absorption varies. In rats, absorption has been reported to be between 5.3% and 17.0% of the applied dose, with blood levels reaching a plateau approximately 1.5 hours after application.[3] Studies in rhesus monkeys have demonstrated that the anatomical site of application dramatically affects absorption rates, with penetration being significantly higher on the ventral forepaw (68%) compared to the forearm (14%).[8][9]

Oral Absorption

Following oral administration in rats, DEET is rapidly and extensively absorbed.[5][7] Peak blood concentrations are observed as early as 30 minutes post-dosing in males and 2 hours in females.[3][6] Based on urinary recovery, it is estimated that up to 91% of an oral dose is absorbed.[6]

| Species | Route | Dose/Formulation | Absorption (% of Applied Dose) | Peak Plasma Time (Tmax) | Reference(s) |

| Human | Dermal | Technical Grade DEET | 5.6% | ~1-2 hours | [3][7] |

| Human | Dermal | DEET in Ethanol | 8.4% | ~1-2 hours | [3][7] |

| Rat (Male) | Dermal | Not Specified | 17.0% | 1.5 hours (plateau) | [3] |

| Rat (Female) | Dermal | Not Specified | 5.3% | 1.5 hours (plateau) | [3] |

| Rat | Dermal | 100 mg/kg | 36 ± 8% | - | [8][9] |

| Rhesus Monkey | Dermal | Forearm Application | 14 ± 5% | - | [8][9] |

| Rhesus Monkey | Dermal | Ventral Forepaw Application | 68 ± 9% | - | [8][9] |

| Rat (Male) | Oral | 100 or 500 mg/kg | 53.3% - 91% | 0.5 hours | [3][6] |

| Rat (Female) | Oral | 100 or 500 mg/kg | 65.3% - 91% | 2.0 hours | [3][6] |

| Beagle Dog | Dermal | 15 mg/kg (Commercial Lotion) | 18.3% (Bioavailability) | 1-2 hours | [10] |

Distribution

Once absorbed, DEET and its metabolites are widely distributed throughout the body.[1] Animal studies have detected its presence in numerous tissues, including the brain, liver, kidneys, lungs, spleen, and fat, without significant accumulation in any single organ.[2][6][11][12][13] In rats, the highest concentrations of DEET-related radioactivity are typically found in the liver, kidney, and fat.[5][14] Studies in beagle dogs indicate extensive extravascular distribution.[10] There is also evidence suggesting that DEET and/or its metabolites may bind to or be taken up by red blood cells.[13]

| Administration Route | Tissues with Highest Concentrations | Key Findings | Reference(s) |

| Oral (Single Low Dose) | Liver, Kidney, Fat | Total tissue residues were a small fraction (0.15-0.67%) of the administered dose after 7 days. | [5] |

| Dermal (Single Low Dose) | Liver, Kidney, Fat | Similar distribution pattern to oral administration, but with lower systemic circulation. | [5] |

| Intravenous & Topical | Blood, Liver, Kidney | DEET and its metabolites are distributed to these key organs following both routes. | [11][14][15] |

| Repeated Topical | Blood, Liver, Brain | Repeated application leads to accumulation in these tissues. | [12][14] |

Metabolism

DEET is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[3][4][16] Very little parent compound is excreted unchanged in the urine.[5] The metabolic transformation occurs via two principal oxidative pathways.[4][17]

Primary Metabolic Pathways

-

Ring Methyl Oxidation: This is a major pathway in both rats and humans.[3] The methyl group on the aromatic ring is oxidized, first to an alcohol, forming N,N-diethyl-m-hydroxymethylbenzamide (DHMB, also known as BALC), and subsequently to a carboxylic acid, forming m-diethylaminocarbonyl benzoic acid (DCBA).[3][4][15] In some human studies, DCBA was the predominant urinary metabolite.[18][19]

-

N-Deethylation: This pathway involves the removal of one of the N-ethyl groups to produce N-ethyl-m-toluamide (ET).[4][8] This can occur in combination with ring methyl oxidation.[3]

Further metabolism can lead to other minor metabolites, including m-toluic acid.[6]

Key Cytochrome P450 Isoforms

Specific CYP isoforms are responsible for the primary metabolic steps. In vitro studies using human liver microsomes have identified the principal enzymes involved.[4][17] CYP2B6 is the main enzyme responsible for the major ring methyl hydroxylation pathway, while CYP2C19 shows the highest activity for the N-deethylation pathway.[4][7][17]

| Metabolic Reaction | Resulting Metabolite | Key Human CYP Isoforms | Reference(s) |

| Ring Methyl Oxidation | DHMB (BALC) | CYP2B6 (Principal) , CYP1A2, CYP2D6, CYP2E1 | [4][7][17] |

| N-Deethylation | ET | CYP2C19 (Highest Activity) , CYP3A4, CYP3A5, CYP2A6 | [4][7][17] |

Enzyme Induction